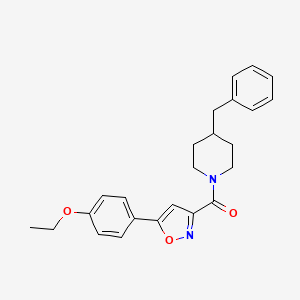

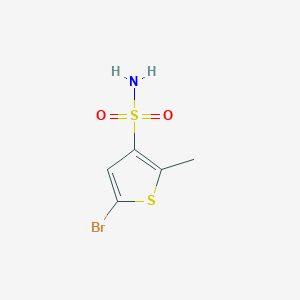

5-Bromo-2-methylthiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-methylthiophene-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of thiophene, which is a heterocyclic aromatic compound containing a sulfur atom. The unique structure of this compound makes it an interesting target for research, and its potential uses range from medicinal chemistry to material science.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

5-Bromo-2-methylthiophene-3-sulfonamide serves as a crucial intermediate in the synthesis of various thiophene derivatives with potential biological activities. A study detailed the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, demonstrating their significant urease inhibition activity and hemolytic activities. These compounds, particularly 5-Phenylthiophene-2-sulfonamide, showed higher urease inhibition compared to standard thiourea, alongside positive hemolytic activity results and antibacterial properties (Noreen et al., 2017).

Catalysis and Chemical Reactions

The compound has found applications in catalysis, as indicated by research on a novel N-bromo sulfonamide reagent facilitating the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This methodology underscores the compound's role in promoting reactions through the generation of Br+ ions in neutral media, highlighting its efficiency in synthetic organic chemistry (Khazaei et al., 2014).

Electrochemical Detection

In the field of electrochemical detection, this compound is associated with the development of poly(3-methylthiophene) electrodes for the detection of sulfonamide compounds, showcasing its utility in enhancing the sensitivity and specificity of electrochemical sensors. This application is particularly relevant for the detection of sulfonamides in veterinary and other settings, demonstrating the compound's versatility beyond traditional synthetic applications (Msagati & Ngila, 2002).

Desulfurization Processes

Furthermore, research into oxidative desulfurization processes has identified this compound derivatives as potential catalysts. These compounds contribute to the efficient removal of sulfur from diesel fuels, indicating their importance in environmental chemistry and fuel processing technologies (Gao et al., 2010).

Solubilization Studies

Investigations into the solubilization behavior of thiophene derivatives, including this compound, in micellar solutions of anionic surfactants have provided insights into their partitioning and interaction mechanisms. This research offers valuable information for pharmaceutical formulations and chemical processing, where the solubilization properties of such compounds can influence their effectiveness and stability (Saeed et al., 2017).

Propiedades

IUPAC Name |

5-bromo-2-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXURZRLVOOZFHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-methoxy-5-methylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2740970.png)

![4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2740981.png)